BenchChemオンラインストアへようこそ!

6-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Uridine Phosphorylase Toxoplasma gondii Selectivity Profiling

6-(3-Methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 2098122-54-2) is a 6-substituted 2-thiouracil derivative belonging to the broader class of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one heterocycles. This compound class is known for diverse biological activities, including enzyme inhibition and antimicrobial effects.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 2098122-54-2
Cat. No. B1481460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS2098122-54-2
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2=CC(=O)NC(=S)N2
InChIInChI=1S/C12H12N2O2S/c1-16-10-4-2-3-8(6-10)5-9-7-11(15)14-12(17)13-9/h2-4,6-7H,5H2,1H3,(H2,13,14,15,17)
InChIKeyUJANKONFZNHVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 2098122-54-2): Sourcing & Differentiation Guide


6-(3-Methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 2098122-54-2) is a 6-substituted 2-thiouracil derivative belonging to the broader class of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one heterocycles [1]. This compound class is known for diverse biological activities, including enzyme inhibition and antimicrobial effects. Its core structure features a 2-thioxo group and a 3-methoxybenzyl substituent at the 6-position, differentiating it from 5-substituted regioisomers and unsubstituted benzyl analogs .

Why In-Class 2-Thiouracil Analogs Cannot Simply Substitute for 6-(3-Methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one


Substituting this compound with a close analog, such as the 5-substituted regioisomer (CAS 28495-90-1) or unsubstituted 6-benzyl-2-thiouracil (CAS 6336-50-1), is not trivial. The position of the benzyl group (C6 vs. C5) and the presence of a 3-methoxy substituent dramatically alter the compound's electronic profile and binding interactions . While 5-benzyluracils are well-known uridine phosphorylase inhibitors, 6-benzyl analogs exhibit a distinct selectivity profile, particularly for the Toxoplasma gondii enzyme over mammalian counterparts [1]. This regioisomeric and substituent-dependent activity means a generic procurement approach risks acquiring a compound with a completely different, and potentially irrelevant, biological profile for a given assay.

Quantitative Differentiation of 6-(3-Methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one from Close Analogs


Regioisomeric Selectivity: 6-Benzyl vs. 5-Benzyl Substitution for Uridine Phosphorylase Inhibition

The 6-benzyl substitution pattern is critical for achieving selectivity against the parasitic uridine phosphorylase enzyme. Unsubstituted 6-benzyl-2-thiouracil (CAS 6336-50-1) is a potent inhibitor of T. gondii UrdPase (appKi = 14 µM) with selectivity over the mammalian enzyme [1]. In contrast, the 5-substituted regioisomer class, which includes 5-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is primarily associated with inhibition of mammalian uridine phosphorylase and other targets . The target compound, as a 6-substituted derivative, is therefore the correct scaffold to probe or exploit this specific selectivity, a fundamental difference from 5-substituted analogs.

Uridine Phosphorylase Toxoplasma gondii Selectivity Profiling

Potency Enhancement via 3-Methoxy Substitution on the Benzyl Ring

The addition of a 3-methoxy group to the benzyl ring is a known strategy to enhance binding affinity in related benzyluracil series. Analogous replacements in a series of 5-benzyluracil uridine phosphorylase inhibitors showed that 3-alkoxybenzyl analogs (e.g., 3-propoxy and 3-sec-butoxy) achieved IC50 values of 0.047 and 0.027 µM, respectively . While this data is from the 5-substituted series, it provides a strong class-level inference that the 3-methoxy group on the target compound's 6-benzyl scaffold is likely to confer enhanced potency compared to the unsubstituted 6-benzyl-2-thiouracil (appKi = 14 µM).

Structure-Activity Relationship Uridine Phosphorylase Potency Optimization

Anticancer Activity Profile Against MCF-7 Breast Cancer Cells

A series of 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones, which includes the target compound's core scaffold, has been evaluated for anticancer activity. The most potent compounds in this series demonstrated IC50 values of 3.80–4.70 µg/mL against the MCF-7 breast cancer cell line, compared to doxorubicin as a positive control [1]. This provides a baseline for the target compound's potential in anticancer research. While the specific compound was not directly tested, the core scaffold's validated activity suggests it is a relevant candidate for further investigation.

Anticancer Activity MCF-7 Cell Line Thymidylate Synthase Inhibition

Recommended Application Scenarios for 6-(3-Methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one


Target-Specific Antiparasitic Drug Discovery: Exploiting T. gondii Uridine Phosphorylase Selectivity

Based on the proven selectivity of the 6-benzyl scaffold for T. gondii UrdPase over the mammalian enzyme [1], this compound is the ideal starting point for developing non-toxic antitoxoplasmosis therapies. Its 3-methoxy substitution is expected to further enhance potency, making it a high-priority candidate for medicinal chemistry optimization in parasitology research groups.

Structure-Activity Relationship (SAR) Probe for 6-Benzylthiouracil Series

This compound fills a critical gap in the SAR landscape by combining a 6-benzyl core with a 3-methoxy substituent. Procurement enables direct head-to-head comparison with the unsubstituted parent (appKi = 14 µM) and 5-substituted analogs (IC50 as low as 0.027 µM) in a single enzymatic assay, thereby elucidating the interplay between substitution position and electronic effects [1].

Expanding Chemical Diversity in Anticancer Thiouracil Libraries

Given the validated anticancer activity of the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold against MCF-7 cells (IC50: 3.80–4.70 µg/mL) [2], this compound serves as a novel, pre-designed analog for combinatorial library synthesis. Its distinct substitution pattern aims to improve upon existing lead compounds' potency and selectivity, offering a direct path to generate new intellectual property in oncology.

Quote Request

Request a Quote for 6-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.